molecular formula C17H14BrNO3 B14998213 9-(3-bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(3-bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B14998213
M. Wt: 360.2 g/mol
InChI Key: CWEJJALEUQZUMV-UHFFFAOYSA-N
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Description

9-(3-BROMOPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 9-(3-BROMOPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and condensation reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated precursor reacts with the quinoline core.

    Formation of the Dioxino Ring: The dioxino ring is formed through an intramolecular cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

9-(3-BROMOPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the bromophenyl group.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-BROMOPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular processes.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar compounds to 9-(3-BROMOPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include other quinoline derivatives with different substituents. Some examples are:

    9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one: This compound has a similar structure but with a different position of the bromophenyl group.

    9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one: This compound features ethoxy and methoxy groups instead of the bromophenyl group.

The uniqueness of 9-(3-BROMOPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its specific substituents and the resulting chemical and biological properties, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

9-(3-bromophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C17H14BrNO3/c18-11-3-1-2-10(6-11)12-8-17(20)19-14-9-16-15(7-13(12)14)21-4-5-22-16/h1-3,6-7,9,12H,4-5,8H2,(H,19,20)

InChI Key

CWEJJALEUQZUMV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)Br

Origin of Product

United States

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